molecular formula C14H14O2S2 B14618352 Bis-(3-methoxyphenyl)disulfide CAS No. 59014-89-0

Bis-(3-methoxyphenyl)disulfide

Cat. No.: B14618352
CAS No.: 59014-89-0
M. Wt: 278.4 g/mol
InChI Key: PAIHSSYGQXJHKO-UHFFFAOYSA-N
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Description

Bis-(3-methoxyphenyl)disulfide: is an organic compound characterized by the presence of two methoxyphenyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-(3-methoxyphenyl)disulfide can be synthesized through the oxidation of 3-methoxythiophenol. A common method involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis-(3-methoxyphenyl)disulfide can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-methoxythiophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis-(3-methoxyphenyl)disulfide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.

Biology: In biological research, disulfide compounds are studied for their role in redox biology and as potential therapeutic agents.

Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers with unique properties, such as high refractive index materials.

Mechanism of Action

The mechanism of action of bis-(3-methoxyphenyl)disulfide involves the cleavage and formation of disulfide bonds. This redox activity is crucial in various biochemical processes, including the regulation of protein function and cellular signaling pathways. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and modulation of redox states.

Comparison with Similar Compounds

    Bis-(4-methoxyphenyl)disulfide: Similar structure but with methoxy groups at the para position.

    Lawesson’s reagent: Contains a disulfide bond and is used for thiation reactions.

Uniqueness: Bis-(3-methoxyphenyl)disulfide is unique due to the position of the methoxy groups, which can influence its reactivity and interaction with other molecules

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ease of synthesis, and potential biological activities make it a valuable subject of study in organic chemistry, biology, and materials science.

Properties

CAS No.

59014-89-0

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

1-methoxy-3-[(3-methoxyphenyl)disulfanyl]benzene

InChI

InChI=1S/C14H14O2S2/c1-15-11-5-3-7-13(9-11)17-18-14-8-4-6-12(10-14)16-2/h3-10H,1-2H3

InChI Key

PAIHSSYGQXJHKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SSC2=CC=CC(=C2)OC

Origin of Product

United States

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